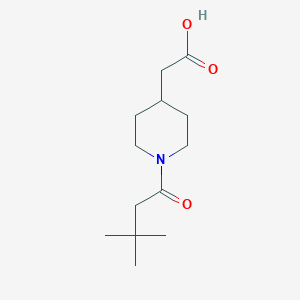
N-butyl-N-méthyl-2-(4-aminopipéridin-1-yl)acétamide
Vue d'ensemble
Description
2-(4-aminopiperidin-1-yl)-N-butyl-N-methylacetamide is a useful research compound. Its molecular formula is C12H25N3O and its molecular weight is 227.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-aminopiperidin-1-yl)-N-butyl-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-aminopiperidin-1-yl)-N-butyl-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de Dérivés de Pipéridine
Les dérivés de pipéridine sont cruciaux dans l'industrie pharmaceutique, étant présents dans plus de vingt classes de médicaments et d'alcaloïdes . Le composé en question peut être utilisé pour synthétiser divers dérivés de pipéridine, notamment des pipéridines substituées, des spiropipéridines, des pipéridines condensées et des pipéridinones. Ces dérivés ont des applications pharmacologiques significatives, ce qui fait du composé un point de départ précieux pour la synthèse de médicaments.
Applications Pharmacologiques
La partie aminopipéridine du composé est une caractéristique commune dans de nombreuses molécules pharmacologiquement actives . Elle peut être utilisée dans la découverte et l'évaluation biologique de médicaments potentiels, en particulier ceux contenant une partie pipéridine. Cela inclut le développement de nouveaux agents thérapeutiques pour des maladies où les composés à base de pipéridine sont déjà connus pour être efficaces.
Recherche Biomédicale
Dans la recherche biomédicale, les hétérocycles azotés comme les aminopipéridines jouent un rôle essentiel dans la découverte et le développement de médicaments. Ils sont souvent utilisés dans la conception de pharmacophores d'inhibiteurs de kinases, qui sont des thérapies ciblées pour les maladies inflammatoires. Cela met en évidence le potentiel du composé pour créer de nouveaux traitements dans le domaine biomédical.
Sécurité Environnementale et Alimentaire
Les hétérocycles azotés sont également importants dans les applications de sécurité environnementale et alimentaire. Par exemple, ils peuvent servir d'indicateurs de la qualité et de la sécurité des aliments grâce à l'analyse des amines biogènes dans les aliments. De plus, ils sont impliqués dans la dégradation des composés dangereux contenant de l'azote, soulignant la nécessité de méthodes de traitement efficaces pour minimiser l'impact environnemental.
Structures Métallo-Organiques (MOF)
La structure du composé permet son application dans le développement de MOF, en particulier ceux impliquant des complexes Pd(II)–amine avec des ligands bio-pertinents. Ces structures ont des utilisations potentielles en thérapie anticancéreuse, mettant en évidence la polyvalence du composé dans la création de structures ayant une activité antitumorale significative.
Techniques de Synthèse Avancées
Les progrès récents en chimie hétérocyclique ont mis en évidence l'importance des hétérocycles azotés dans la synthèse de molécules complexes. Le composé peut être impliqué dans des réactions multi-composants, des cyclisations et des processus d'amination, qui sont fondamentaux dans le développement de produits pharmaceutiques, d'agrochimiques et de matériaux.
Construction de Médicaments
En raison de sa diversité structurelle et de sa pertinence biologique, le composé est fondamental dans la construction de médicaments . Il peut être utilisé pour créer des blocs médicinaux synthétiques, jouant un rôle important dans la synthèse de nouveaux produits pharmaceutiques.
Produits Chimiques Agricoles
Les caractéristiques structurelles du composé le rendent approprié pour la synthèse d'agrochimiques. Sa structure hétérocyclique contenant de l'azote est bénéfique dans la création de composés qui peuvent être utilisés dans l'industrie agricole, conduisant potentiellement au développement de nouveaux pesticides ou agents de croissance.
Mécanisme D'action
Target of Action
It’s worth noting that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .
Mode of Action
Piperidine derivatives have been found to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions could potentially influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
Piperidine derivatives are known to play a significant role in the pharmaceutical industry, suggesting that they may interact with a variety of biochemical pathways .
Result of Action
Piperidine derivatives have been found to have a wide range of pharmacological activities , suggesting that this compound may also have diverse effects at the molecular and cellular level.
Analyse Biochimique
Biochemical Properties
2-(4-aminopiperidin-1-yl)-N-butyl-N-methylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with protein kinase B (PKB or Akt), a crucial enzyme in cell signaling pathways . The interaction with PKB involves binding to the enzyme’s active site, thereby modulating its activity. This modulation can lead to changes in downstream signaling pathways, affecting cellular processes such as growth and survival.
Cellular Effects
The effects of 2-(4-aminopiperidin-1-yl)-N-butyl-N-methylacetamide on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to impact the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which is vital for cell proliferation and survival . By modulating this pathway, 2-(4-aminopiperidin-1-yl)-N-butyl-N-methylacetamide can alter gene expression patterns and metabolic activities within the cell, leading to changes in cellular behavior.
Molecular Mechanism
At the molecular level, 2-(4-aminopiperidin-1-yl)-N-butyl-N-methylacetamide exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes such as PKB, inhibiting or activating their function . This binding can lead to changes in enzyme activity, which in turn affects downstream signaling pathways and gene expression. Additionally, the compound may interact with other proteins and receptors, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-aminopiperidin-1-yl)-N-butyl-N-methylacetamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 2-(4-aminopiperidin-1-yl)-N-butyl-N-methylacetamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and signaling pathways. At higher doses, it can lead to toxic or adverse effects . Threshold effects have been observed, where the compound’s activity significantly changes beyond a certain dosage level. These findings highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
2-(4-aminopiperidin-1-yl)-N-butyl-N-methylacetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular function. Understanding these metabolic pathways is crucial for optimizing the compound’s use in biochemical research and drug development.
Transport and Distribution
The transport and distribution of 2-(4-aminopiperidin-1-yl)-N-butyl-N-methylacetamide within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within different cellular compartments, influencing its overall efficacy and function.
Subcellular Localization
The subcellular localization of 2-(4-aminopiperidin-1-yl)-N-butyl-N-methylacetamide plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance or inhibit its interactions with biomolecules, affecting its overall impact on cellular processes.
Propriétés
IUPAC Name |
2-(4-aminopiperidin-1-yl)-N-butyl-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c1-3-4-7-14(2)12(16)10-15-8-5-11(13)6-9-15/h11H,3-10,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBNMGHYAKCGIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)CN1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[(2-methoxyethyl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid](/img/structure/B1470007.png)

![2-[1-(Oxolane-2-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B1470009.png)
![[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B1470010.png)

![1-[(3,4-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470012.png)
![1-[(3-methylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470013.png)
![1-[(5-bromofuran-2-yl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470014.png)
![1-[(thiophen-3-yl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470016.png)

![1-[(4-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470024.png)



